2-(Bromomethyl)-5-nitrobenzonitrile

Description

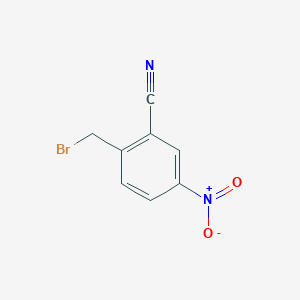

2-(Bromomethyl)-5-nitrobenzonitrile is an organic compound with the molecular formula C8H5BrN2O2 It is a derivative of benzonitrile, featuring both a bromomethyl group and a nitro group attached to the benzene ring

Properties

IUPAC Name |

2-(bromomethyl)-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVZUXLVICWXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623617 | |

| Record name | 2-(Bromomethyl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288252-67-5 | |

| Record name | 2-(Bromomethyl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-nitrobenzonitrile typically involves the bromination of 5-nitrobenzyl alcohol. The process can be summarized as follows:

Nitration: Benzyl alcohol is first nitrated to form 5-nitrobenzyl alcohol.

Bromination: The 5-nitrobenzyl alcohol is then treated with a brominating agent, such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr), to introduce the bromomethyl group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

Nucleophilic Substitution: The bromomethyl group in this compound is highly reactive towards nucleophiles, making it suitable for various substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.

Reduction: Formation of 2-(Aminomethyl)-5-nitrobenzonitrile.

Oxidation: Formation of 2-(Bromomethyl)-5-nitrobenzaldehyde or 2-(Bromomethyl)-5-nitrobenzoic acid.

Scientific Research Applications

2-(Bromomethyl)-5-nitrobenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

Material Science: It is employed in the synthesis of novel polymers and materials with unique properties.

Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-nitrobenzonitrile is primarily based on its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can be reduced to an amino group, which can further participate in various biochemical interactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

2-(Bromomethyl)benzonitrile: Lacks the nitro group, making it less reactive in certain substitution reactions.

5-Nitrobenzonitrile: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

2-(Chloromethyl)-5-nitrobenzonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group, affecting its reactivity and the types of reactions it can undergo.

Uniqueness: 2-(Bromomethyl)-5-nitrobenzonitrile is unique due to the presence of both the bromomethyl and nitro groups, which confer distinct reactivity patterns. This dual functionality allows for a wider range of chemical transformations and applications compared to its analogs.

Biological Activity

2-(Bromomethyl)-5-nitrobenzonitrile, with the CAS number 288252-67-5, is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₅BrN₂O₂

- Molecular Weight : 241.04 g/mol

- Purity : Typically analyzed for purity in laboratory settings, often exceeding 95%.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound is known to exhibit:

- Antimicrobial Activity : It has shown effectiveness against several bacterial strains, disrupting microbial cell functions and leading to cell death.

- Antitumor Properties : Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Kinase Inhibition : The compound appears to affect signaling pathways by inhibiting specific kinases, which are crucial for various cellular processes.

Antimicrobial Activity

A study demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Antitumor Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with varying concentrations of this compound led to:

- Cell Viability Reduction : Significant decreases in cell viability were observed at concentrations above 10 µM.

- Apoptosis Induction : Flow cytometry analyses indicated an increase in apoptotic cells upon treatment, suggesting a mechanism involving programmed cell death.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A laboratory experiment tested the efficacy of the compound against a panel of microbial pathogens. Results showed that the compound effectively inhibited growth at lower concentrations compared to traditional antibiotics.

-

Case Study on Cancer Treatment :

- In a controlled study, mice bearing xenograft tumors were treated with this compound. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests:

- Absorption : Rapid absorption in biological systems.

- Metabolism : Primarily metabolized in the liver, with metabolites exhibiting varying degrees of biological activity.

- Excretion : Predominantly excreted via the kidneys.

Toxicity studies indicate that while the compound shows promise in therapeutic applications, caution is warranted at higher doses due to potential cytotoxic effects observed in non-target cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.